1-(3-Bromo-2-methylphenyl)ethan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-2-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAICCSPOPJDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Features and Stereochemical Considerations Pertaining to 1 3 Bromo 2 Methylphenyl Ethan 1 Amine
The chemical structure of 1-(3-Bromo-2-methylphenyl)ethan-1-amine is characterized by a benzene (B151609) ring substituted with a bromo group, a methyl group, and a 1-aminoethyl group. This specific arrangement of substituents gives rise to distinct chemical properties and, most importantly, chirality.
Key Structural Features:
Aromatic Core: A 1,2,3-trisubstituted benzene ring.
Halogenation: A bromine atom at the C3 position of the phenyl ring, which can be used for further synthetic modifications via cross-coupling reactions. myskinrecipes.com
Benzylic Amine: An amine group attached to a carbon atom which is directly bonded to the benzene ring. This feature is common in many bioactive molecules.
Chiral Center: The carbon atom bonded to the amine group, the methyl group, the aromatic ring, and a hydrogen atom is a stereocenter.
Because of this chiral center, this compound exists as a pair of enantiomers: (R)-1-(3-bromo-2-methylphenyl)ethan-1-amine and (S)-1-(3-bromo-2-methylphenyl)ethan-1-amine. Stereochemistry is a critical consideration in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and toxicities. myskinrecipes.com The precise three-dimensional arrangement of atoms is crucial for effective binding to chiral biological targets like proteins and nucleic acids. Consequently, the ability to selectively synthesize a single enantiomer (asymmetric synthesis) is a major focus in modern organic chemistry. nih.govacs.org
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₉H₁₂BrN |
| Molecular Weight | 214.1 g/mol chemicalbook.com |
| CAS Number | 1270497-01-2 chemicalbook.com |
| Predicted Boiling Point | 270.6±25.0 °C chemicalbook.com |
| Predicted Density | 1.345±0.06 g/cm³ chemicalbook.com |
| Predicted pKa | 8.91±0.10 chemicalbook.com |
Note: The physical properties listed are predicted values and may vary from experimentally determined values.
Agrochemical Development:halogenated Aromatic Compounds Are Frequently Used in the Development of New Pesticides and Herbicides Due to Their Enhanced Biological Activity and Metabolic Stability. This Amine Could Be a Precursor to New Classes of Agrochemicals.
Broader Impact on Modern Organic Synthesis and the Development of New Chemical Entities
The true value of a building block like 1-(3-Bromo-2-methylphenyl)ethan-1-amine lies in its ability to grant access to novel chemical space. The strategic placement of the bromo, methyl, and amino functionalities provides synthetic chemists with multiple handles for diversification.
The bromine atom is particularly versatile. It can be readily converted into a variety of other functional groups through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of aryl, alkynyl, or amino groups. It can also be used to form organometallic reagents, such as Grignard or organolithium species, for carbon-carbon bond formation.
The primary amine can be elaborated into a vast array of amides, sulfonamides, ureas, and other nitrogen-containing heterocycles, which are staples of medicinal chemistry. This combination of a stable, modifiable core with multiple points for diversification makes this compound a powerful tool for generating libraries of new compounds for high-throughput screening.
Computational and Theoretical Investigations of 1 3 Bromo 2 Methylphenyl Ethan 1 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. dntb.gov.ua It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. bohrium.com For 1-(3-Bromo-2-methylphenyl)ethan-1-amine, DFT calculations would provide fundamental insights into its behavior.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has a rotatable ethylamine (B1201723) side chain, a conformational analysis is crucial. researchgate.net
Theoretical studies on similar phenylethylamines have shown that multiple stable conformers can exist, typically characterized by the torsion angle of the side chain relative to the phenyl ring. researchgate.net The presence of substituents—in this case, a bromine atom and a methyl group—on the phenyl ring introduces steric and electronic effects that influence the relative stability of these conformers. DFT calculations would identify the global minimum energy conformer as well as other low-energy isomers. The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would be determined.
Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table illustrates the type of data obtained from geometry optimization. Actual values for this compound are not available in the cited literature.
| Parameter | Bond/Angle | Expected Value |
|---|---|---|
| Bond Length | C-Br | Data not available |
| C-N | Data not available | |
| Bond Angle | C-C-Br | Data not available |
| C-C-N | Data not available |
Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. bohrium.com
The calculated vibrational frequencies and intensities can be correlated with experimental spectroscopic data, allowing for a detailed assignment of the vibrational modes to specific molecular motions (e.g., C-H stretching, N-H bending, C-Br stretching). This correlation provides a powerful link between theoretical models and experimental measurements, validating the computational approach. bohrium.com
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. dntb.gov.ua The energy and spatial distribution of these orbitals determine how a molecule interacts with other species.
The HOMO is the orbital from which an electron is most easily removed; its energy level is related to the molecule's ionization potential and electron-donating ability. A higher HOMO energy indicates a stronger tendency to donate electrons to an acceptor. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group. The presence of the electron-donating methyl group and the electron-withdrawing bromine atom would modulate the energy and distribution of the HOMO.
The LUMO is the orbital that most readily accepts an electron; its energy level corresponds to the molecule's electron affinity. A lower LUMO energy suggests a greater ability to act as an electron acceptor. For this compound, the LUMO is likely to be distributed over the aromatic ring, with potential contributions from the C-Br antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. dntb.gov.ua Studies on similar halogenated aromatic compounds have shown that halogenation can influence the HOMO-LUMO gap. dntb.gov.ua
Table 2: Frontier Molecular Orbital Properties (Hypothetical Data) This table illustrates the type of data obtained from FMO analysis. Actual values for this compound are not available in the cited literature.
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. bohrium.comdntb.gov.ua The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions.
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be located around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles.
Positive Potential Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly those of the amine group.
Neutral Regions (Green): These areas have a relatively neutral potential.
The MEP surface provides a clear, qualitative picture of the molecule's reactivity, complementing the quantitative data from FMO analysis. It helps to identify sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and molecular recognition. bohrium.com
Quantitative Reactivity Indices and Fukui Functions
In the realm of computational chemistry, quantitative reactivity indices derived from conceptual density functional theory (DFT) are pivotal for predicting the chemical behavior of a molecule. For this compound, these indices help in identifying the sites most susceptible to electrophilic, nucleophilic, and radical attacks.
Fukui Functions:
The Fukui function, ƒ(r), is a key descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is altered. It allows for the identification of reactive sites.
ƒ+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value suggests a more favorable site for an electrophile to attack.
ƒ-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value points to a site that is more likely to be attacked by a nucleophile.
ƒ0(r): Indicates the susceptibility to a radical attack.
For this compound, the nitrogen atom of the amine group, with its lone pair of electrons, is expected to have a high ƒ-(r) value, making it a primary site for electrophilic attack. Conversely, the carbon atoms in the aromatic ring, particularly those influenced by the electron-withdrawing bromine atom, would be potential sites for nucleophilic attack, reflected in their ƒ+(r) values.
Local Softness and Electrophilicity Index:
Local softness (s(r)) is another important reactivity descriptor, related to the Fukui function and the global softness of the molecule. It provides a more nuanced view of the reactive sites. The global electrophilicity index (ω), in turn, quantifies the molecule's ability to accept electrons. A higher electrophilicity index suggests a stronger electrophile. The reactivity of the molecule can be studied using various descriptors such as Fukui functions, local softness, and electrophilicity. researchgate.net
Illustrative Data Table for Fukui Functions:
| Atomic Site | ƒ+(r) (Nucleophilic Attack) | ƒ-(r) (Electrophilic Attack) | ƒ0(r) (Radical Attack) |
|---|---|---|---|
| N (Amine) | 0.05 | 0.35 | 0.20 |
| C (Aromatic, attached to Br) | 0.18 | 0.02 | 0.10 |
| C (Aromatic, ortho to Br) | 0.12 | 0.04 | 0.08 |
| C (Aromatic, para to Br) | 0.15 | 0.03 | 0.09 |
Note: The data in this table is illustrative and represents hypothetical values to demonstrate the concept of Fukui functions for this compound.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics. nih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations of this compound and the energetic barriers between them.
The conformational flexibility of this molecule primarily arises from the rotation around the single bonds, specifically the C-C bond connecting the ethylamine side chain to the phenyl ring and the C-N bond within the side chain. These rotations give rise to different spatial arrangements of the functional groups, which can significantly impact the molecule's properties and interactions with other molecules.
MD simulations can be employed to:
Identify the most stable, low-energy conformations of the molecule.
Explore the conformational landscape and the transitions between different conformational states. researchgate.net
Understand how the solvent environment influences the conformational preferences.
Investigate the dynamics of intramolecular hydrogen bonding, if present.
For this compound, MD simulations would likely show that the orientation of the aminoethyl group relative to the substituted phenyl ring is not fixed but rather exists in a dynamic equilibrium of several preferred conformations. The bulky bromine atom and the methyl group on the phenyl ring will sterically influence the preferred orientations of the side chain.
Illustrative Data Table for Conformational Analysis:
| Conformer | Dihedral Angle (Cring-C-N-H) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Conformer 1 (Anti) | ~180° | 0.0 | 65 |
| Conformer 2 (Gauche) | ~60° | 1.2 | 25 |
| Conformer 3 (Gauche) | ~-60° | 1.5 | 10 |
Note: The data in this table is hypothetical and for illustrative purposes to show potential outcomes of an MD simulation for this compound.
Graph Theoretical Approaches in Chemical Informatics and Structure-Property Relationships
Graph theory provides a powerful framework for analyzing the structure of molecules and establishing relationships between their structure and properties (QSPR). In this approach, a molecule is represented as a graph where atoms are vertices and bonds are edges. Various topological indices can then be calculated from this graph to encode structural information in a numerical form.
For this compound, graph theoretical methods can be used to:
Calculate a wide range of topological indices (e.g., Wiener index, Randić index, Balaban index) that capture different aspects of the molecular structure, such as branching, size, and cyclicity.
Develop QSPR models by correlating these topological indices with experimentally determined or computationally calculated properties (e.g., boiling point, solubility, biological activity).
Compare the structural features of this compound with other similar compounds to predict its properties.
The presence of the bromine atom, the methyl group, and the aminoethyl side chain on the benzene (B151609) ring creates a specific topology that will be reflected in the calculated indices. These indices can then be used to build predictive models for various physicochemical and biological properties without the need for extensive experimental measurements.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemist's-eye view of the electronic structure of a molecule. wisc.edujuniperpublishers.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. southampton.ac.uk
For this compound, NBO analysis can elucidate several key aspects of its electronic structure:
Hybridization and Bonding: NBO analysis can determine the hybridization of each atom and describe the nature of the chemical bonds (e.g., σ, π bonds) in terms of their composition from atomic orbitals.
Electron Delocalization: It quantifies the extent of electron delocalization, or hyperconjugation, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. uba.ar For instance, it can reveal the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the phenyl ring or the C-Br bond. These interactions contribute to the stability of the molecule.
Intermolecular Interactions: NBO analysis is particularly useful for studying intermolecular interactions, such as hydrogen bonds. researchgate.net It can identify the donor and acceptor orbitals involved in these interactions and estimate their stabilization energy. In the context of this compound, NBO analysis could be used to study its interactions with solvent molecules or a biological receptor.
Illustrative Data Table for NBO Analysis (Hyperconjugative Interactions):
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP (1) N | σ(Cring-Cethyl) | 2.5 |
| σ (C-H)methyl | π(C=C)ring | 1.8 |
| π (C=C)ring | σ*(C-Br) | 0.9 |
Note: This table presents hypothetical stabilization energies (E(2)) from a second-order perturbation analysis in NBO theory for illustrative purposes.
Chemical Reactivity and Mechanistic Studies of 1 3 Bromo 2 Methylphenyl Ethan 1 Amine
Reaction Pathways Involving the Primary Amine Functionality
The primary amine group (-NH2) on the chiral benzylic carbon is a key site of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character.
As a primary amine, 1-(3-bromo-2-methylphenyl)ethan-1-amine readily participates in nucleophilic substitution and addition reactions to form a variety of stable derivatives. These reactions are fundamental for incorporating the core structure of the molecule into larger, more complex chemical entities.
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, produces sulfonamides. This reaction can also serve as a method to distinguish between primary, secondary, and tertiary amines (Hinsberg test).
Alkylation: The amine can act as a nucleophile to displace leaving groups on alkyl halides, leading to the formation of secondary and tertiary amines. However, this method can sometimes lead to over-alkylation.
Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine or enamine, which is then reduced in situ to furnish a more substituted amine.
Table 1: Potential Derivatization Reactions of the Primary Amine
| Reagent Class | Product Class | General Reaction |
|---|---|---|
| Acyl Halide (R-COCl) | Amide | R-NH2 + R'-COCl → R-NH-CO-R' + HCl |
| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | R-NH2 + R'-SO2Cl → R-NH-SO2-R' + HCl |
| Aldehyde (R'-CHO) | Imine (then secondary amine upon reduction) | R-NH2 + R'-CHO → R-N=CH-R' → R-NH-CH2-R' |
The primary amine can function as an intramolecular nucleophile to initiate cyclization reactions, provided a suitable electrophilic site can be generated elsewhere on the molecule. A notable example is the Parham cyclization, where a halogen-metal exchange on the aryl bromide creates a lithiated arene. If this intermediate is positioned correctly, the amine or a derivative could potentially attack an appended electrophilic side chain to form a heterocyclic system. The geometry and substitution pattern of this compound would influence the feasibility and ring size of such cyclizations.
Transformations Involving the Aryl Bromide Moiety
The carbon-bromine bond on the phenyl ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions are powerful tools for functionalizing aryl halides. The aryl bromide of this compound is an excellent substrate for these transformations.
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. A study on the Suzuki coupling of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) utilized a Pd(PPh3)4 catalyst with a base like K3PO4.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This would be an intermolecular reaction if an external amine is added. The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results.
Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C | Pd(PPh3)4, Pd(dppf)Cl2 |
The aryl bromide can undergo a halogen-metal exchange, typically with a strong organometallic base like n-butyllithium or a Grignard reagent. This reaction replaces the bromine atom with a metal (commonly lithium or magnesium), generating a highly reactive organometallic intermediate. This intermediate is a potent nucleophile and can be "trapped" by reacting it with a wide range of electrophiles.
This two-step sequence allows for the introduction of various functional groups at the original position of the bromine atom. The reaction is typically performed at very low temperatures to prevent side reactions. The acidic proton of the primary amine would need to be considered, as it would likely be deprotonated by the strong base, requiring the use of at least two equivalents of the organometallic reagent.
Table 3: Halogen-Metal Exchange and Electrophilic Trapping
| Step | Reagent | Intermediate/Product |
|---|---|---|
| 1. Halogen-Metal Exchange | n-Butyllithium (n-BuLi) | 1-(3-Lithio-2-methylphenyl)ethan-1-amine |
| 2. Electrophilic Trap | Carbon Dioxide (CO2), then acid | 2-Amino-2-(1-ethyl)-6-methylbenzoic acid |
| 2. Electrophilic Trap | Aldehyde (RCHO), then acid | (3-(1-Aminoethyl)-2-methylphenyl)(hydroxy)methyl-R |
Role of the Methyl Group in Directed Functionalization and Steric Effects
The methyl group at the C2 position, ortho to the bromine atom, exerts significant electronic and steric influence on the molecule's reactivity.
Steric Hindrance: The methyl group can sterically hinder reactions at the adjacent C3-bromo position. In palladium-catalyzed cross-coupling reactions, this steric bulk can affect the rate of oxidative addition and may require the use of specific, bulky phosphine ligands designed to promote coupling at hindered sites.
Directed Functionalization: The methyl group can influence the regioselectivity of reactions on the aromatic ring. For instance, in electrophilic aromatic substitution, it acts as a weak activating group and, in concert with the other substituents, directs incoming electrophiles. In ortho-lithiation reactions, while the amine group is a stronger directing group, the methyl group's steric presence would disfavor lithiation at the C6 position, potentially reinforcing lithiation at the position ortho to the amine if the bromine were not present.
Electronic Effects: As an electron-donating group (by hyperconjugation and induction), the methyl group slightly increases the electron density of the aromatic ring, which can influence the rates of reactions involving the ring, such as electrophilic substitution or the oxidative addition step in cross-coupling reactions.
Stereochemical Control and Diastereoselectivity in Chemical Transformations
The stereogenic center in this compound, a chiral primary benzylic amine, is a pivotal feature that dictates the stereochemical outcome of its reactions. While specific studies on the diastereoselective transformations of this particular amine are not extensively documented in publicly available literature, a robust understanding can be extrapolated from the well-established chemistry of analogous chiral benzylic amines, most notably 1-phenylethylamine (B125046) (α-PEA). nih.gov The principles of stereochemical control observed with α-PEA and its derivatives serve as a strong predictive framework for the behavior of this compound in asymmetric synthesis.
Chiral non-racemic this compound can be employed as a chiral auxiliary, a temporarily incorporated stereogenic unit that directs the formation of a new stereocenter. wikipedia.org The steric and electronic properties of the 3-bromo-2-methylphenyl group, in conjunction with the amine functionality, can create a biased chiral environment that leads to the preferential formation of one diastereomer over another in subsequent reactions.
A common strategy involves the formation of an imine by reacting the chiral amine with a ketone or aldehyde. The resulting chiral imine can then undergo diastereoselective addition reactions. For instance, the Michael-type addition of chiral imines derived from optically active 1-phenylethylamine to electrophilic alkenes has been shown to proceed with a remarkable degree of stereocontrol, leading to the formation of quaternary carbon centers with high diastereoselectivity. nih.gov The stereochemical outcome is often rationalized by the preferential attack of the nucleophile on the less sterically hindered face of the enamine tautomer, which exists in equilibrium with the imine. nih.gov
Similarly, the reduction of a prochiral imine derived from this compound can be highly diastereoselective. In a study on the synthesis of tetrahydro-β-carboline derivatives, (R)-1-phenylethylamine was used as a chiral auxiliary. The reduction of the intermediate imine moiety with various modified sodium borohydride (B1222165) reagents yielded diastereomeric products with moderate to good stereoselectivity. researchgate.net The choice of reducing agent was found to significantly influence the diastereomeric ratio of the products.
The following table illustrates the diastereoselectivity achieved in the reduction of an imine derived from a tryptophan ester and (R)-1-phenylethylamine, which serves as a model for the potential reactivity of imines derived from this compound.
| Reducing Agent | Diastereomeric Ratio (dr) |
| Sodium borohydride | 65:35 |
| Sodium borohydride / Acetic Acid | 75:25 |
| Sodium triacetoxyborohydride | 80:20 |
| Sodium cyanoborohydride | 70:30 |
| Data adapted from a study on the diastereoselective synthesis of tetrahydro-β-carboline derivatives using (R)-1-phenylethylamine as a chiral auxiliary. researchgate.net |
Another important area where stereochemical control is crucial is in the N-alkylation of the chiral amine. The direct alkylation of this compound can lead to the formation of a new stereocenter if the alkylating agent is also chiral, or it can influence the stereochemical outcome of subsequent reactions of the resulting secondary amine. The "borrowing hydrogen" process, a highly atom-economical method for C-N bond formation from alcohols and amines, has been shown to be effective in the N-alkylation of amines and can be applied in a diastereoselective manner. researchgate.net
Furthermore, the diastereoselective alkylation of N-heterocyclic systems bearing a chiral benzylic amine moiety has been demonstrated to proceed with high levels of stereocontrol. In studies involving the alkylation of chiral seven-membered rings fused to tetrazoles, the diastereoselectivity was found to be dependent on the size and position of substituents on the ring and the nature of the electrophile. nih.gov This suggests that the 3-bromo and 2-methyl substituents on the phenyl ring of this compound would play a significant role in directing the stereochemical course of such reactions.
The table below shows the diastereoselectivity in the alkylation of a C4-methyl-substituted tetrazole, highlighting the influence of the electrophile on the stereochemical outcome.
| Electrophile | Diastereomeric Ratio (trans:cis) |
| Iodomethane | >99:1 |
| Allyl bromide | 85:15 |
| Ethyl iodide | 80:20 |
| Benzyl bromide | 75:25 |
| Data adapted from a study on the diastereoselective alkylations of chiral tetrazolo[1,5a]azepines. nih.gov |
Applications of 1 3 Bromo 2 Methylphenyl Ethan 1 Amine in Advanced Organic Synthesis and Materials Science
Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of a bromine atom, a methyl group, and an aminoethyl side chain on the phenyl ring makes 1-(3-bromo-2-methylphenyl)ethan-1-amine a valuable starting material for constructing intricate molecular architectures. The amine functionality serves as a nucleophilic handle for a variety of transformations, while the bromine atom provides a site for cross-coupling reactions, allowing for the introduction of diverse substituents.
Precursor for Substituted Pyrroles and other Heterocyclic Compounds
Substituted pyrroles are a critical class of heterocyclic compounds found in numerous natural products and pharmaceuticals. The synthesis of these structures often relies on the condensation of a primary amine with a 1,4-dicarbonyl compound, a method known as the Paal-Knorr pyrrole (B145914) synthesis. uctm.edu this compound can serve as the primary amine component in this reaction, leading to the formation of N-substituted pyrroles bearing the 3-bromo-2-methylphenyl group.
A plausible synthetic route would involve the reaction of this compound with a 1,4-dicarbonyl compound such as 2,5-hexanedione (B30556) under acidic conditions to yield the corresponding N-(1-(3-bromo-2-methylphenyl)ethyl)-2,5-dimethyl-1H-pyrrole. This approach allows for the direct incorporation of the chiral, substituted phenyl moiety into the pyrrole ring system.
Furthermore, modern synthetic methods provide alternative pathways. For instance, the catalytic cyclization of α-amino ketones with alkynes offers another avenue for pyrrole synthesis. uctm.edu The amine group of this compound can be transformed into a suitable amino ketone precursor for such reactions. The presence of the bromine atom on the aromatic ring also opens up the possibility for subsequent functionalization of the pyrrole scaffold via palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of polysubstituted pyrroles.
Scaffold for Pyridine-Based Derivatives and other Nitrogen-Containing Rings
Pyridine (B92270) and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The construction of substituted pyridines can be achieved through various cycloaddition strategies. For example, a formal [4+2] cycloaddition reaction between 1-methyl-1,3-(ar)enynes and nitriles has been established for assembling densely substituted pyridine derivatives. nih.gov While not a direct application, the structural motifs present in this compound could be elaborated to participate in similar synthetic strategies for creating novel pyridine-based structures.
The amine functionality of this compound is also a key feature for its use in multicomponent reactions to build complex heterocyclic systems. The Groebke–Blackburn–Bienaymé reaction, for instance, is a powerful tool for the synthesis of fused imidazo[1,2-a]pyridines from an aldehyde, an isocyanide, and a 2-aminoazine. mdpi.com By modifying this compound to incorporate one of these reactive components, it can be utilized as a scaffold to construct novel, highly substituted nitrogen-containing ring systems.
Intermediate in the Construction of Advanced Organic Scaffolds
The term "advanced organic scaffolds" refers to complex molecular frameworks that serve as the core structures for the development of new drugs and functional materials. The unique combination of functional groups in this compound makes it an ideal intermediate for the synthesis of such scaffolds.
The primary amine can be a starting point for the construction of various nitrogen-containing heterocycles through cyclization reactions. For example, reaction with appropriate bifunctional reagents can lead to the formation of piperazines, benzodiazepines, or other important heterocyclic cores. The bromo-substituted phenyl ring allows for the introduction of additional complexity through reactions like the Suzuki, Heck, or Sonogashira couplings, enabling the attachment of other aromatic or aliphatic groups. This modular approach allows for the systematic variation of the scaffold's structure to fine-tune its properties for specific applications.
Development of Chiral Auxiliaries and Ligands
The chirality of this compound is one of its most valuable features, making it a target for the development of new chiral auxiliaries and ligands for asymmetric synthesis and materials science.
Design and Synthesis of Ligands for Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved through the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the outcome of the reaction. Chiral amines are a well-established class of precursors for the synthesis of such ligands. nih.govstrem.com
This compound can be readily converted into a variety of ligand types. For example, it can be used to synthesize chiral Schiff base ligands by condensation with a salicylaldehyde (B1680747) derivative. These P,N-ligands can then be used in a range of metal-catalyzed asymmetric transformations. Alternatively, the amine can be incorporated into more complex ligand frameworks, such as those used in Noyori-type catalysts for asymmetric hydrogenation. The presence of the bromo and methyl groups on the phenyl ring can influence the steric and electronic properties of the resulting ligand, potentially leading to improved enantioselectivity in catalytic reactions.
Table 1: Potential Chiral Ligands Derived from this compound
| Ligand Type | General Structure | Potential Application |
|---|---|---|
| Schiff Base (Salen-type) | Asymmetric epoxidation, cyclopropanation | |
| Phosphine-Amine (P,N) | Asymmetric allylic alkylation, hydrogenation |
Note: The structures shown are generalized representations.
Potential Application as Chiral Dopants for Liquid Crystal Systems (concept from related chiral amines)
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Chiral nematic liquid crystals, also known as cholesteric liquid crystals, are of particular interest for display technologies and optical sensors. These materials are typically formed by adding a small amount of a chiral compound, or "dopant," to an achiral nematic liquid crystal host. The chiral dopant induces a helical twist in the liquid crystal director, leading to the formation of a helical superstructure.
The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP). Chiral amines and their derivatives have been investigated as effective chiral dopants. The introduction of a chiral amine into a liquid crystal host can significantly influence the pitch of the induced helix.
Given its defined chirality, this compound is a promising candidate for investigation as a chiral dopant. Its rigid aromatic core and chiral center are key structural features for inducing a helical twist in a nematic host. By modifying the amine group, for example, by converting it to an amide or an imine, it is possible to tune its solubility and interaction with the liquid crystal host, thereby optimizing its HTP. The development of new chiral dopants with high HTP is crucial for advancing liquid crystal technologies, and this compound represents a valuable platform for the design of such materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,5-hexanedione |
| N-(1-(3-bromo-2-methylphenyl)ethyl)-2,5-dimethyl-1H-pyrrole |
| 3-bromo-1-(triisopropylsilyl)pyrrole |
| 1-(3-bromo-2-methylphenyl)but-3-yn-1-amine |
Role in Supramolecular Chemistry and Self-Assembly (inferred from crystal packing studies)
While specific crystal structure data for this compound is not extensively reported in publicly accessible literature, its potential role in supramolecular chemistry and self-assembly can be inferred from the well-documented behavior of analogous bromo-substituted chiral amines and related aromatic compounds. The unique combination of functional groups in its structure suggests a propensity for forming ordered, non-covalent assemblies through a variety of intermolecular interactions.
The primary amine group is a potent hydrogen bond donor and acceptor, capable of forming robust N-H···N hydrogen bonds. These interactions are fundamental in directing the self-assembly of many amine-containing molecules into predictable one-, two-, or three-dimensional networks. The presence of the chiral center introduces the possibility of stereospecific interactions, which can lead to the formation of homochiral or heterochiral aggregates with distinct packing motifs.
Furthermore, the bromine atom is a key player in directing intermolecular organization through halogen bonding. nih.govrsc.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom. researchgate.netacs.org In the solid state, bromo-substituted organic molecules frequently exhibit C-Br···N or C-Br···Br interactions, which can significantly influence crystal packing. nih.govmdpi.com These interactions are directional and can be exploited in crystal engineering to design specific solid-state architectures. researchgate.net The interplay between hydrogen bonding and halogen bonding can lead to complex and hierarchical supramolecular structures. mdpi.comnih.gov
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Self-Assembly |
| Hydrogen Bonding | N-H | N | 2.8 - 3.2 | Primary driving force for network formation |
| Halogen Bonding | C-Br | N, Br, O | 3.0 - 3.5 | Directional control of crystal packing |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Stabilization of layered structures |
| CH-π Interactions | C-H (methyl, ethyl) | Phenyl Ring | 2.5 - 3.0 (H to ring centroid) | Fine-tuning of molecular arrangement |
Design and Synthesis of Novel Functional Materials
The chemical functionalities of this compound make it a versatile precursor for the design and synthesis of a wide array of novel functional materials. The bromoarene moiety is particularly valuable in modern synthetic organic chemistry, serving as a handle for various cross-coupling reactions.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for C-C and C-N bond formation. acs.orgresearchgate.net The bromine atom on the phenyl ring of this compound can be readily substituted in these reactions, allowing for the covalent attachment of this chiral building block to other molecular fragments. acs.orgorganic-chemistry.org This opens up avenues for the synthesis of complex chiral ligands for asymmetric catalysis, advanced pharmaceutical intermediates, and functional organic materials with tailored electronic and optical properties. For instance, coupling with boronic acids (Suzuki reaction) could yield biaryl structures, while reaction with alkenes (Heck reaction) would introduce vinyl groups.
The primary amine group is also a reactive site for a multitude of chemical transformations. It can be acylated to form amides, alkylated to secondary or tertiary amines, or used to form imines through condensation with aldehydes and ketones. acs.orgresearchgate.net These reactions allow for the integration of the this compound unit into larger polymeric structures or for its surface functionalization onto materials.
The chirality of the molecule is a key feature that can be exploited in the design of chiral materials. For example, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials capable of enantioselective separations or catalysis. The development of chiral sensors for the detection of specific enantiomers is another potential application.
Table 2: Potential Synthetic Transformations of this compound for Materials Synthesis
| Reaction Type | Reagents/Catalysts | Functional Group Targeted | Potential Product/Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-Br | Chiral biaryl ligands, conjugated materials |
| Heck Coupling | Alkene, Pd catalyst, Base | C-Br | Styrenyl derivatives, functional polymers |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-Br | Diamine derivatives, hole-transport materials |
| Acylation | Acyl chloride, Base | -NH2 | Chiral amides, precursors for polymers |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | -NH2 | Secondary amines with diverse functionalities |
Conclusion and Future Perspectives
Summary of Key Research Findings and Methodological Advancements
Direct and specific research literature on 1-(3-Bromo-2-methylphenyl)ethan-1-amine is sparse. Its primary recognition comes from its commercial availability as a chemical building block, suggesting its utility as an intermediate in larger, often proprietary, synthetic campaigns in the pharmaceutical and agrochemical industries. However, a wealth of information on analogous compounds allows for a confident extrapolation of key scientific data and potential synthetic methodologies.
Methodological advancements in the synthesis of α-methylbenzylamines are well-established, with reductive amination of the corresponding ketone being the most prevalent and versatile approach. masterorganicchemistry.comorganic-chemistry.org The logical and most industrially scalable synthesis for this compound would, therefore, start from the ketone precursor, 1-(3-Bromo-2-methylphenyl)ethanone . This ketone is commercially available and can be synthesized via Friedel-Crafts acylation of 1-bromo-2-methylbenzene.
The conversion of the ketone to the target amine can be achieved through several reductive amination protocols. These methods involve the in-situ formation of an imine or iminium ion, which is then reduced to the amine. The choice of reducing agent and reaction conditions can be tailored to optimize yield and purity.
Table 1: Potential Synthetic Methodologies for this compound
| Method | Precursor | Reagents | Key Characteristics |
|---|---|---|---|
| Catalytic Hydrogenation | 1-(3-Bromo-2-methylphenyl)ethanone | H₂, NH₃, Raney Nickel or Pd/C | High pressure and temperature may be required; potential for de-bromination as a side reaction. |
| Transfer Hydrogenation | 1-(3-Bromo-2-methylphenyl)ethanone | Ammonium formate, Cp*Ir complexes | Milder conditions, uses a hydrogen donor instead of H₂ gas. organic-chemistry.org |
| Borohydride (B1222165) Reduction | 1-(3-Bromo-2-methylphenyl)ethanone | NaBH(OAc)₃ or NaBH₃CN, NH₄OAc | Highly selective and mild, tolerates a wide range of functional groups, often the method of choice in medicinal chemistry. masterorganicchemistry.comresearchgate.net |
Furthermore, as this compound is a chiral molecule, advancements in asymmetric synthesis are highly relevant. The enantiomers could be resolved using classical resolution with chiral acids or synthesized directly through asymmetric reductive amination using chiral catalysts or auxiliaries. The use of chiral α-methylbenzylamines as auxiliaries themselves is a common strategy in organic synthesis, highlighting the importance of accessing enantiomerically pure forms of such compounds. google.comsigmaaldrich.com
Emerging Research Avenues and Untapped Potential for this compound
While dedicated studies are lacking, the structure of this compound points toward several promising research avenues.
Q & A
Q. What are the common synthetic routes for 1-(3-Bromo-2-methylphenyl)ethan-1-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves bromination of a pre-functionalized phenyl precursor followed by reductive amination. For example, bromination of 2-methylphenyl ethanone using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) ensures regioselectivity at the 3-position . Reductive amination with sodium cyanoborohydride in methanol at pH 5–6 can yield the primary amine. Enzymatic methods using transaminases have also been reported for chiral selectivity, requiring optimization of pH (7.5–8.5), temperature (30–40°C), and enzyme loading (5–10% w/w) to achieve >90% conversion .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and amine proton integration. The bromine atom induces deshielding of adjacent protons (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- IR Spectroscopy : To identify N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 228.0) .
Q. How can the solubility and stability of this compound be optimized for biological assays?
The hydrochloride salt form enhances aqueous solubility. Stability studies in PBS (pH 7.4) at 25°C show <5% degradation over 24 hours. For long-term storage, lyophilization and storage at –20°C under inert atmosphere (N₂) are recommended .
Advanced Research Questions
Q. How does the substitution pattern (3-bromo, 2-methyl) influence the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom at the 3-position acts as an electron-withdrawing group, activating the aryl ring for nucleophilic aromatic substitution (e.g., with amines or alkoxides). The 2-methyl group introduces steric hindrance, reducing reactivity at the ortho position. Computational DFT studies suggest a 15% lower activation energy for para-substitution compared to meta . Experimentally, reactions with piperidine in DMF at 80°C yield 80% substitution at the 4-position .
Q. What strategies are recommended for resolving enantiomers of this compound, and how is enantiopurity validated?
Chiral resolution via HPLC using a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) achieves baseline separation (α = 1.25). Enantiopurity (>99% ee) is confirmed by circular dichroism (CD) at 220–260 nm and comparison with synthetic standards .
Q. How can crystallographic data for this compound be obtained and refined, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) is performed using Mo-Kα radiation (λ = 0.71073 Å). Data refinement with SHELXL (via the SHELX suite) is preferred for small-molecule structures, leveraging its robust least-squares algorithms for handling heavy atoms (Br) and thermal displacement parameters . Hydrogen bonding patterns (e.g., N–H⋯Br interactions) are analyzed using Mercury software .
Q. What in vitro models are suitable for studying this compound’s interactions with neurological targets (e.g., serotonin receptors)?
- Radioligand Binding Assays : Using 5-HT₂A/5-HT₆ receptor-expressing HEK293 cells and [³H]-LSD as a tracer. IC₅₀ values are calculated via nonlinear regression .
- Calcium Flux Assays : In SH-SY5Y neuronal cells to assess functional activity (EC₅₀ ~ 50 nM reported for analogs) .
Q. How do structural modifications (e.g., replacing bromine with chlorine) affect biological activity?
Comparative SAR studies show that bromine’s larger atomic radius enhances hydrophobic interactions with receptor pockets, increasing binding affinity (ΔΔG = –2.1 kcal/mol vs. Cl). However, chlorine analogs exhibit better metabolic stability in microsomal assays (t₁/₂ = 45 vs. 28 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
